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Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chromatin

Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects

of P300 bromodomain inhibition, with a focus on the inhibitor P300 bromodomain-IN-1. The

protocols and data presented herein are essential for understanding the molecular

mechanisms of P300 bromodomain inhibitors and their potential as therapeutic agents.

Introduction
The histone acetyltransferase p300 is a critical transcriptional co-activator involved in a myriad

of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Its

bromodomain is responsible for recognizing acetylated lysine residues on histones and other

proteins, thereby tethering the p300/CBP complex to chromatin and facilitating gene

transcription.[1][2][3] Inhibition of the p300 bromodomain presents a promising therapeutic

strategy for various diseases, including cancer.[4][5] P300 bromodomain-IN-1 is a potent and

selective inhibitor of the p300 bromodomain with an IC50 of 49 nM. This document outlines the

experimental workflow and protocols for analyzing the effects of P300 bromodomain-IN-1 on

histone acetylation and gene expression using ChIP-seq.
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Treatment with P300 bromodomain inhibitors typically leads to a reduction in histone H3 lysine

27 acetylation (H3K27ac) at specific genomic loci, particularly at enhancers, and subsequent

changes in the expression of target genes. While specific quantitative data for P300
bromodomain-IN-1 is not readily available in public literature, the following tables represent

the expected outcomes based on studies with other potent P300/CBP bromodomain inhibitors.

Table 1: Representative Changes in H3K27ac ChIP-seq Signal at Key Gene Loci Following

P300 Bromodomain Inhibitor Treatment.

Gene Locus Treatment
H3K27ac Peak
Intensity
(Normalized Reads)

Fold Change

MYC Enhancer Vehicle (DMSO) 1500 -

P300 Inhibitor 600 -2.5

CCND1 Promoter Vehicle (DMSO) 1200 -

P300 Inhibitor 750 -1.6

Housekeeping Gene

Promoter (e.g.,

GAPDH)

Vehicle (DMSO) 2000 -

P300 Inhibitor 1900 -1.05

Table 2: Representative Changes in Gene Expression (RNA-seq) Following P300

Bromodomain Inhibitor Treatment.
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Gene Treatment
Normalized
Expression (TPM)

Log2 Fold Change

MYC Vehicle (DMSO) 100 -

P300 Inhibitor 40 -1.32

CCND1 Vehicle (DMSO) 80 -

P300 Inhibitor 50 -0.68

CDKN1A (p21) Vehicle (DMSO) 20 -

P300 Inhibitor 35 +0.81

GAPDH Vehicle (DMSO) 500 -

P300 Inhibitor 490 -0.03

Experimental Protocols
Protocol 1: Cell Culture and Treatment with P300
Bromodomain-IN-1

Cell Seeding: Plate cells (e.g., human multiple myeloma cell line OPM-2) at a density of 0.5 x

10^6 cells/mL in appropriate culture medium.

Inhibitor Preparation: Prepare a stock solution of P300 bromodomain-IN-1 in DMSO.

Further dilute the stock solution in culture medium to the desired final concentration (e.g., 1

µM).

Treatment: Treat cells with P300 bromodomain-IN-1 or vehicle (DMSO) for the desired time

period (e.g., 24 hours).

Cell Harvesting: Harvest cells by centrifugation for subsequent ChIP-seq analysis.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for
H3K27ac
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This protocol is adapted from standard ChIP procedures and should be optimized for the

specific cell line and antibody used.

Cross-linking: Resuspend the cell pellet in fresh culture medium and add formaldehyde to a

final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes.

Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer

and incubate on ice.

Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer.

Shear the chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to pellet

debris and collect the supernatant containing the sheared chromatin.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin with an anti-H3K27ac antibody or a negative control

IgG overnight at 4°C with rotation.

Add Protein A/G magnetic beads and incubate to capture the antibody-chromatin

complexes.

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl

wash buffer, and TE buffer to remove non-specifically bound proteins.

Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution

buffer. Reverse the cross-links by adding NaCl and incubating at 65°C.

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a

PCR purification kit or phenol:chloroform extraction.

Protocol 3: ChIP-seq Library Preparation and
Sequencing
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Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA

using a commercial library preparation kit according to the manufacturer's instructions. This

typically involves end-repair, A-tailing, and ligation of sequencing adapters.

Library Amplification: Amplify the libraries by PCR.

Sequencing: Sequence the libraries on a next-generation sequencing platform.
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Caption: Experimental workflow for ChIP-seq analysis.
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Caption: P300 signaling and inhibition.
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Caption: Logical flow of P300 inhibition effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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